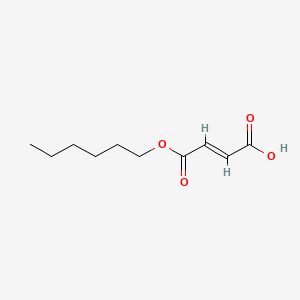

(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid

Description

Contextualization within the α,β-Unsaturated Ester and Carboxylic Acid Landscape

The chemical structure of (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid situates it firmly within the landscape of α,β-unsaturated carbonyl compounds. This class of molecules is characterized by a carbon-carbon double bond in conjugation with a carbonyl group. wikipedia.org In the case of this compound, the C=C double bond is conjugated with two carbonyl groups: one from the carboxylic acid and one from the hexyloxy ester. This extended conjugation significantly influences the molecule's electronic properties and reactivity.

The defining feature of α,β-unsaturated carbonyls is their susceptibility to nucleophilic attack at the β-carbon, a type of reaction known as conjugate or Michael addition. wikipedia.orglibretexts.org This reactivity pattern is a departure from the typical behavior of isolated carbonyls, which are primarily attacked at the carbonyl carbon. The electron-withdrawing nature of the carbonyl groups polarizes the π-system of the double bond, rendering the β-carbon electrophilic. nih.gov This makes compounds like this compound valuable substrates in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthesis of α,β-unsaturated carboxylic acids and their derivatives is a well-explored area of organic chemistry, with methods like the aldol (B89426) condensation and the Perkin reaction being common strategies. wikipedia.orgncl.ac.uk The presence of both an ester and a carboxylic acid group in a single molecule offers multiple sites for further chemical transformation, allowing for the creation of more complex molecular architectures. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | (2E)-4-(hexyloxy)-4-oxobut-2-enoic acid |

| Structure | A four-carbon chain with a carboxylic acid at one end, a double bond between the second and third carbons (in the E configuration), and an ester group at the fourth carbon, with a hexyl chain attached to the ester oxygen. |

Data sourced from PubChem nih.gov

Significance of Maleic Acid Monoester Derivatives in Organic Synthesis and Applied Chemistry

This compound is a monoester of butenedioic acid, specifically the trans-isomer (fumaric acid backbone), though it is structurally related to maleic acid (the cis-isomer). Maleic acid and its derivatives, including its anhydride (B1165640) and esters (maleates), are foundational chemicals in industry. vedantu.comwikipedia.org They serve as precursors for a vast array of products, including unsaturated polyester (B1180765) resins, alkyd resins for coatings, plasticizers, lubricant additives, and copolymers. knowde.comresearchgate.net

Maleic acid itself is a dicarboxylic acid, meaning it has two carboxylic acid groups. testbook.com When one of these groups reacts with an alcohol, it forms a monoester, like the subject of this article. These monoesters retain one free carboxylic acid group, making them acidic and allowing them to participate in acid-base reactions or further esterification. google.com

The presence of both a polymerizable double bond and a reactive carboxylic acid group makes maleic acid monoesters particularly useful as monomers in polymer chemistry. google.com The polymers created from these monomers contain free carboxyl groups along the polymer chain. google.com This functionality allows for further modifications, such as cross-linking or the introduction of other chemical moieties, which can be used to fine-tune the physical and chemical properties of the resulting polymer for specific applications. For instance, these polymers can be used as adhesives, sealants, or ion-exchange resins. knowde.com The ability to form copolymers with other monomers like styrene (B11656) or acrylic acid further expands their utility in creating materials for engineering plastics or as dispersants and corrosion inhibitors in water treatment. knowde.comresearchgate.net

The reactivity of the double bond in maleic acid derivatives also makes them valuable dienophiles in Diels-Alder reactions, a powerful tool in organic synthesis for the construction of cyclic compounds. vedantu.com In essence, the dual functionality of maleic acid monoesters provides a versatile platform for both polymer science and complex organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(E)-4-hexoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/b7-6+ |

InChI Key |

RNERBJNDXXEXTK-VOTSOKGWSA-N |

Isomeric SMILES |

CCCCCCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2e 4 Hexyloxy 4 Oxo 2 Butenoic Acid

Esterification Reactions for the Synthesis of Hexyl Maleate (B1232345) Derivatives

The synthesis of hexyl maleate derivatives, key precursors to the target compound, can be achieved through two main esterification strategies: direct esterification and transesterification.

Direct Esterification Approaches

Direct esterification involves the reaction of maleic anhydride (B1165640) or maleic acid with hexan-1-ol. researchgate.netzbaqchem.com The reaction of maleic anhydride with an alcohol, such as hexan-1-ol, is a common method for producing the corresponding monoester. researchgate.net This process is typically catalyzed by an acid. zbaqchem.com The esterification of maleic anhydride with alcohols like hexan-1-ol consists of two consecutive reactions: the formation of the monoester followed by the formation of the diester. researchgate.net

Several factors influence the rate and yield of this reaction, including the reaction temperature and the concentration of the catalyst. While higher temperatures generally accelerate the reaction, they can also promote the formation of undesirable byproducts like fumaric acid. zbaqchem.com The choice of catalyst is also critical. Studies have investigated the kinetics of maleic anhydride esterification with hexan-1-ol using catalysts such as sulfuric acid and tetrabutyl titanate. researchgate.netresearchgate.net The reaction order with respect to the reactants can vary depending on the catalyst used. For instance, with sulfuric acid as the catalyst, the second stage of the esterification is first-order in relation to the monoester and directly proportional to the catalyst concentration. researchgate.netresearchgate.net In the absence of a catalyst, the reaction is second-order with respect to the acid. researchgate.netresearchgate.net

The table below summarizes the kinetic parameters for the esterification of maleic anhydride with hexan-1-ol using different catalysts.

| Catalyst | Kinetic Equation | Rate Constant (k) / (mmol·min) | Activation Energy (E) / (J·mol) |

| Sulfuric acid | r = k * c_c | 4.63 x 10⁶ | 60200 ± 800 |

| Tetrabutyl titanate | r = k * c_a * c_c | 1.86 x 10⁷ | 71900 ± 1700 |

| None | r = k * c_a² | 1.20 x 10⁷ | 75200 ± 400 |

| Data sourced from kinetic studies on the esterification of maleic anhydride with hexan-1-ol. researchgate.net |

Transesterification Processes

Transesterification is another viable method for preparing hexyl maleate derivatives. This process involves the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.org It can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Acid catalysts work by protonating the carbonyl group, enhancing its electrophilicity, while base catalysts deprotonate the alcohol, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com

This method can be particularly useful for producing esters with larger alkoxy groups, such as the hexyloxy group, from simpler methyl or ethyl esters. wikipedia.org By using an excess of the higher alcohol (hexan-1-ol in this case) and removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol), the reaction equilibrium can be driven towards the desired hexyl ester product. wikipedia.org The kinetics of transesterification reactions, such as the synthesis of diethylhexyl maleate, have been studied and often follow first or second-order reaction mechanisms depending on the specific reactants and conditions. researchgate.net

Precursor Chemistry and Approaches to the 4-Oxo-2-butenoic Acid Backbone

The formation of the central 4-oxo-2-butenoic acid structure can be accomplished through several distinct synthetic routes, each starting from different precursors.

Aldol (B89426) Condensation Routes with Glyoxylic Acid Derivatives

A prominent method for synthesizing 4-oxo-2-butenoic acids is the Aldol condensation of a methyl ketone derivative with glyoxylic acid. rsc.orgsemanticscholar.orgrsc.org This approach is valued for its versatility and applicability to a wide range of substrates. semanticscholar.org The reaction typically proceeds under acidic conditions, with various acids such as acetic acid, sulfuric acid, and p-toluenesulfonic acid being employed as promoters. rsc.orgresearchgate.net

Microwave-assisted Aldol condensation has emerged as an efficient technique, often leading to moderate to excellent yields of the desired (E)-4-oxo-2-butenoic acids. rsc.orgsemanticscholar.orgrsc.org The choice of catalyst can be dependent on the nature of the ketone substrate. For instance, aromatic methyl ketones often react best with tosic acid, while aliphatic substrates may favor pyrrolidine (B122466) and acetic acid. rsc.orgsemanticscholar.org This methodology provides a direct route to the α,β-unsaturated keto-acid core of the target molecule. researchgate.net

The table below shows examples of (E)-4-oxo-2-butenoic acids synthesized via microwave-assisted Aldol condensation of various methyl ketones with glyoxylic acid.

| Methyl Ketone | Product | Yield (%) |

| 4'-Methoxyacetophenone | (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 94 |

| 4'-Cyanoacetophenone | (E)-4-(4-Cyanophenyl)-4-oxobut-2-enoic acid | 32 |

| 4'-Fluoroacetophenone | (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | 62 |

| 4'-Bromoacetophenone | (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid | 55 |

| Yields obtained following a general procedure for microwave-assisted Aldol condensation. nih.gov |

Friedel-Crafts Acylation Strategies from Maleic Anhydride

The Friedel-Crafts acylation of aromatic compounds with maleic anhydride is a well-established method for generating aryl-substituted 4-oxo-2-butenoic acids. researchgate.netsigmaaldrich.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov The reaction proceeds by the formation of an acylium ion from the anhydride, which then attacks the aromatic ring. sigmaaldrich.com

This strategy is particularly effective for electron-rich aromatic substrates. researchgate.net The resulting aroylacrylic acids can serve as precursors to the target molecule, although this route is less direct for aliphatic-ester derivatives like (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid unless subsequent modifications are performed. An interesting application of this reaction involves the acylation of aromatic hydrocarbon fractions with maleic anhydride, followed by esterification of the acidic product with an alcohol like 2-ethyl-hexanol-1. google.com

Oxidative Furan-Opening Methodologies

The oxidation of furan (B31954) derivatives presents another synthetic avenue to butenolide and butenoic acid structures. chemrxiv.orgresearchgate.net Depending on the oxidizing agent and reaction conditions, the furan ring can be cleaved to yield various products, including 1,4-dicarbonyl compounds and carboxylic acids. researchgate.net The oxidation of furan and its homologues can lead to the formation of maleic acid. researchgate.net

One specific methodology involves the reaction of furans with singlet oxygen to generate hydroperoxide intermediates. chemrxiv.org These intermediates can then undergo fragmentation, for example, mediated by iron(II), to afford functionalized butenolides. chemrxiv.org While this method provides access to the butenolide core, further transformations would be necessary to obtain the desired 4-oxo-2-butenoic acid structure. The oxidation of β-furyl amides with m-CPBA has also been shown to produce spiro-γ-butenolides through a cascade reaction involving the formation of a cis-ene-1,4-dicarbonyl intermediate. nih.gov

Stereoselective Synthesis of this compound and Analogues

The synthesis of this compound, the mono-hexyl ester of fumaric acid, focuses on achieving the correct (E)-stereochemistry of the carbon-carbon double bond. The common and economically viable starting material for this process is maleic anhydride, the cis-(Z)-isomer. Therefore, synthetic strategies must incorporate a stereoselective isomerization step from the Z- to the E-configuration. This is typically achieved either simultaneously with the esterification reaction or as a subsequent step.

The primary route involves the esterification of maleic anhydride with hexan-1-ol. This reaction proceeds in two stages: first, the rapid formation of the maleic acid monoester, (2Z)-4-(hexyloxy)-4-oxo-2-butenoic acid, followed by a second, slower esterification to the diester. researchgate.net However, to obtain the desired (2E)-monoester, conditions must be controlled to favor both mono-esterification and isomerization.

One effective method for the stereoselective preparation of fumaric acid monoesters is the direct reaction of maleic anhydride with an alcohol at elevated temperatures (100°C to 220°C) in the presence of a cis-trans isomerization catalyst. google.com This one-pot process combines the esterification and isomerization steps. Catalysts for this transformation include halogens, such as iodine, and various acids. google.com The hydroxyl compound, in this case, hexanol, is added gradually to the molten or dissolved maleic anhydride to control the reaction. google.com

An alternative is a two-step process where maleic anhydride is first esterified with an alcohol to form the corresponding maleic acid ester, which is subsequently isomerized to the fumaric acid ester. google.com This isomerization can be accomplished by heating the maleate ester with catalysts like commercial sulfur at temperatures exceeding 180°C. google.com

Kinetic studies on the esterification of maleic anhydride with hexan-1-ol have been conducted using various catalysts. These studies reveal that the reaction order and activation energy are highly dependent on the catalyst used. For instance, with sulfuric acid as a catalyst, the second stage of esterification (formation of the diester) is first-order with respect to the monoester and directly proportional to the catalyst concentration. researchgate.netresearchgate.net When a tetrabutyl titanate catalyst is used, the reaction is second-order with respect to both the acid and the alcohol. researchgate.netresearchgate.net The uncatalyzed reaction is second-order with respect to the acid. researchgate.netresearchgate.net

Table 1: Kinetic Parameters for the Esterification of Maleic Anhydride with Hexan-1-ol

| Catalyst | Kinetic Equation | Rate Constant (k) / (mmol·min)⁻¹ | Activation Energy (Ea) / (J·mol)⁻¹ | Reference |

|---|---|---|---|---|

| Sulfuric acid | r = k * c_cat * c_monoester | 4.63 x 10⁶ | 60200 ± 800 | researchgate.net |

| Tetrabutyl titanate | r = k * c_acid * c_alcohol | 1.86 x 10⁵ | 71900 ± 1700 | researchgate.net |

| None | r = k * c_acid² | 1.20 x 10⁵ | 75200 ± 400 | researchgate.net |

The synthesis of fumaric acid monoester analogues can be achieved using similar methodologies with different alcohols. The choice of catalyst and reaction conditions is crucial for yield and selectivity. zbaqchem.comzbaqchem.com For example, a patented process demonstrates the synthesis of various fumaric acid monoesters from maleic anhydride and the corresponding alcohol with iodine as the catalyst. google.com

Table 2: Examples of Fumaric Acid Monoester Synthesis

| Alcohol | Solvent | Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | Alkylaromatic mixture | Iodine | 160°C | Monobenzyl fumarate (B1241708) | google.com |

| Allyl alcohol | Alkylaromatic mixture | Iodine | 160°C | Monoallyl fumarate | google.com |

| Cyclohexanol | Toluene | Iodine | 110°C | Monocyclohexyl fumarate | google.com |

While other methods exist for creating α,β-unsaturated carboxylic acids, such as aldol condensations and Wittig or Horner-Wadsworth-Emmons olefinations, the most direct and industrially relevant synthesis for this compound remains the catalyzed esterification and isomerization of maleic anhydride. nih.govresearchgate.net These methods ensure the thermodynamically more stable (E)-configuration is the final product.

Elucidation of Reaction Mechanisms and Kinetics in Transformations Involving 2e 4 Hexyloxy 4 Oxo 2 Butenoic Acid Derivatives

Mechanistic Pathways of Esterification and Hydrolysis

The formation of (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid and its subsequent cleavage are fundamental transformations that govern its synthesis and stability.

The synthesis of this compound is typically achieved through the esterification of maleic anhydride (B1165640) with hexan-1-ol. This reaction proceeds in two main stages. The first stage is a rapid, non-catalytic ring-opening of the maleic anhydride by the alcohol, which forms the monoester, this compound. researchgate.netpan.pl This step is generally considered to be irreversible. pan.pl The second, slower stage involves the esterification of the remaining carboxylic acid group to form the diester, which is a reversible reaction and typically requires a catalyst. researchgate.netpan.pl

The mechanism of the initial, rapid mono-esterification involves the nucleophilic attack of the hydroxyl group of hexan-1-ol on one of the carbonyl carbons of the maleic anhydride ring. This is followed by the opening of the anhydride ring to yield the monoester product.

The reverse reaction, the hydrolysis of the ester bond in this compound, can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of hexan-1-ol yield maleic acid.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the hexyloxy anion and the formation of maleic acid. Given that maleic acid is a dicarboxylic acid, the hydrolysis of its monoester can be influenced by the ionization state of the free carboxylic acid group.

Kinetic studies on the esterification of maleic anhydride with butanols have shown that the reaction to form the diester is second order with respect to both the monoester and the alcohol in the presence of catalysts like phosphotungstic acid. pan.pl For the esterification of maleic anhydride with hexan-1-ol catalyzed by sulfuric acid, the second stage of the reaction (formation of the diester from the monoester) is first order with respect to the monoester and the catalyst concentration. researchgate.net

| Reaction Stage | Reactants | Catalyst | Reaction Order | Activation Energy (Ea) |

| Diester Formation | Monobutyl Maleate (B1232345) + Butan-1-ol | Phosphotungstic Acid | Second order in monoester and alcohol | Not specified |

| Diester Formation | Monohexyl Maleate + Hexan-1-ol | Sulfuric Acid | First order in monoester | Not specified |

| Diester Formation | Maleic Anhydride + 2-Ethylhexanol | Sulfuric Acid | Not specified | 67.3 kJ/mol researchgate.net |

Addition Reactions to the α,β-Unsaturated Carbonyl System (e.g., Michael Additions)

The carbon-carbon double bond in this compound is activated by the two adjacent carbonyl groups, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon. masterorganicchemistry.com The general mechanism of a Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions with maleate esters and related α,β-unsaturated systems. The reactivity of the nucleophile plays a significant role in the reaction's success. Softer nucleophiles, such as thiols, amines, and stabilized carbanions (e.g., from malonic esters), are particularly effective. masterorganicchemistry.comyoutube.com

Thiol Additions: The addition of thiols to maleimides, which are structurally related to maleate esters, is a well-studied example of a Michael addition. The reaction is highly efficient and proceeds under mild conditions. The rate of this reaction is influenced by the pKa of the thiol, with lower pKa thiols generally reacting faster. nih.gov

Amine Additions: Amines are also effective nucleophiles for Michael additions to α,β-unsaturated esters. The reaction of various amines with maleic anhydride can lead to the formation of Michael adducts. researchgate.net Microwave irradiation has been shown to significantly accelerate the Michael addition of amines to α,β-unsaturated esters. nih.gov

Carbanion Additions: Carbanions derived from compounds with acidic methylene (B1212753) groups, such as β-keto esters and malonic esters, are classic Michael donors. nih.gov These stabilized carbanions readily add to Michael acceptors like maleate esters, forming new carbon-carbon bonds.

| Nucleophile Type | Example Nucleophile | Michael Acceptor | Key Findings |

| Thiol | Cysteine | Dimethylfumarate | The reactivity of different α,β-unsaturated carbonyl compounds varies significantly. nih.gov |

| Amine | Benzylamine | Methyl Acrylate | Microwave irradiation can significantly reduce reaction times and improve yields. nih.gov |

| Carbanion | β-Keto Esters | Nitroolefins | The reaction can be performed enantioselectively using chiral catalysts. nih.gov |

Degradation Mechanisms of Hexyl Maleate Derivatives

Hydrolytic Degradation: As discussed in section 3.1, the ester bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of maleic acid and hexan-1-ol. The rate of hydrolysis is dependent on pH and temperature. The degradation of polyesters derived from malic acid, such as poly(hexyl-malate), has been shown to occur via random hydrolysis of the ester bonds in the polymer backbone.

Oxidative Degradation: The carbon-carbon double bond in the maleate moiety is also susceptible to oxidative cleavage. Studies on the degradation of maleic acid in the presence of sulfate (B86663) radicals have shown that the degradation can proceed through cis-trans isomerization, decarboxylation, and other oxidative processes. nih.gov In the presence of chloride ions, the formation of chlorinated by-products can also occur. nih.gov

Thermal Degradation: At elevated temperatures, thermal degradation can occur. While specific data for monohexyl maleate is limited, studies on related compounds suggest that thermal stress can lead to a variety of degradation products. For example, the thermal degradation of monoethanolamine, another small organic molecule, results in the formation of various condensation and cyclization products. researchgate.net It is plausible that at high temperatures, hexyl maleate could undergo decarboxylation, isomerization, or other complex reactions. The unsaturated polyester (B1180765) resins formed from the reaction of propylene (B89431) glycol and maleic anhydride are known to undergo crosslinking at elevated temperatures. wikipedia.org

Advanced Derivatization and Molecular Modification of 2e 4 Hexyloxy 4 Oxo 2 Butenoic Acid

Covalent Modifications Targeting the Carboxylic Acid Moiety

The carboxylic acid group is a primary target for covalent modification, most commonly through the formation of amides and new esters. These reactions are typically straightforward and allow for the introduction of a vast array of chemical functionalities.

Amide Formation: The reaction of the carboxylic acid with a primary or secondary amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), yields the corresponding amide. This transformation is fundamental in medicinal chemistry for creating compounds with improved biological activity or pharmacokinetic properties. For instance, the synthesis of (E)-4-Aryl-4-oxo-2-butenoic Acid Phenylamides has been explored for developing compounds with antiproliferative activity. researchgate.net This general approach can be applied to generate a library of N-substituted amides of mono-hexyl fumarate (B1241708).

Esterification: The carboxylic acid can be further esterified to produce asymmetrical diesters of fumaric acid. This can be achieved through standard acid-catalyzed esterification with an alcohol or by using alkyl halides in the presence of a base.

Below is a table representing potential amide derivatives synthesized from the carboxylic acid moiety.

| Amine Reactant | Resulting Amide Derivative | Potential Application Area |

| Aniline | (2E)-N-Phenyl-4-(hexyloxy)-4-oxobut-2-enamide | Bioactive compound screening |

| Benzylamine | (2E)-N-Benzyl-4-(hexyloxy)-4-oxobut-2-enamide | Material science precursors |

| Morpholine | 1-((2E)-4-(Hexyloxy)-4-oxobut-2-enoyl)morpholine | Chemical probe development |

| Glycine methyl ester | Methyl 2-(((2E)-4-(hexyloxy)-4-oxobut-2-enoyl)amino)acetate | Peptidomimetic synthesis |

Transformations Involving the Ester Functionality

The hexyloxy ester group can also be a site for molecular modification, primarily through transesterification reactions.

Transesterification: This reaction involves the exchange of the hexyl group with another alkyl or aryl group by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of properties such as solubility and volatility. For example, the synthesis of various fumaric acid monoesters is often achieved by reacting maleic anhydride (B1165640) with the desired alcohol, followed by isomerization, a process that highlights the accessibility of different ester derivatives. google.com

The following table illustrates potential transesterification products.

| Alcohol Reactant | Catalyst | Resulting Fumarate Monoester |

| Methanol (B129727) | Sulfuric Acid | (2E)-4-Methoxy-4-oxo-2-butenoic acid (Monomethyl fumarate) nih.gov |

| Ethanol | Iodine | (2E)-4-Ethoxy-4-oxo-2-butenoic acid (Monoethyl fumarate) google.com |

| Propargyl alcohol | Iodine | (2E)-4-(Prop-2-yn-1-yloxy)-4-oxo-2-butenoic acid (Monopropargyl fumarate) google.com |

| Allyl alcohol | Iodine | (2E)-4-(Allyloxy)-4-oxo-2-butenoic acid (Monoallyl fumarate) google.com |

Reactivity of the Hexyl Chain for Further Functionalization

The hexyl chain of (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid consists of saturated sp³-hybridized carbon atoms, which are generally considered chemically inert due to high bond dissociation energies. Direct functionalization of this alkyl chain presents a significant challenge.

However, recent advancements in C-H activation and late-stage functionalization chemistry offer potential pathways for modifying such unactivated alkyl chains. nih.gov Methodologies developed for the functionalization of alkyl halides, for instance, demonstrate that even traditionally non-reactive bonds can be targeted. nih.gov While specific examples for the hexyl chain in this exact molecule are not widely reported, techniques like radical-mediated halogenation or oxidation could potentially introduce functional handles (e.g., hydroxyl, halide) onto the chain. These handles could then serve as points for further derivatization, enabling the attachment of other chemical groups and significantly expanding the molecular diversity achievable from the parent compound.

Development of Compound Libraries Based on the 4-Oxo-2-butenoic Acid Scaffold

The 4-oxo-2-butenoic acid framework is a versatile scaffold for the construction of compound libraries for high-throughput screening in drug discovery and materials science. researchgate.net Its inherent reactivity allows for a "build-couple-transform" strategy, where the core scaffold is synthesized and then coupled with various building blocks, followed by a series of chemical transformations to generate a diverse set of molecules. researchgate.net

Research on related scaffolds has demonstrated a wide range of possible transformations, which could be applied to derivatives of this compound. These include:

Michael Additions: The α,β-unsaturated system is susceptible to conjugate addition by various nucleophiles.

Cyclizations: The functional groups can be used to construct new ring systems. For example, reactions on a 4-oxo-2-butenamide scaffold have been shown to yield various heterocyclic structures. researchgate.net

Reductions: The ketone or the double bond can be selectively reduced to introduce new stereocenters and modify the shape of the molecule.

The table below summarizes the types of transformations that can be used to build a diverse chemical library from this scaffold.

| Transformation Type | Reagents/Conditions | Resulting Structural Motif |

| 1,4-Addition (Michael) | Thiols, amines, organocuprates | 3-Substituted-4-(hexyloxy)-4-oxobutanoic acid derivatives |

| Cyclization (e.g., Paal-Knorr) | Primary amines (after amide formation) | Substituted pyrrolidinones |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (2E)-4-Hydroxy-4-(hexyloxy)but-2-enoic acid derivatives |

| Diels-Alder Reaction | Dienes (e.g., butadiene) | Cyclohexene-fused derivatives |

The systematic application of these derivatization strategies enables the creation of large and diverse libraries of compounds based on the this compound scaffold, facilitating the discovery of novel molecules with desired functionalities.

Computational and Theoretical Studies on 2e 4 Hexyloxy 4 Oxo 2 Butenoic Acid and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to predict molecular geometries, vibrational frequencies, and electronic distributions. acs.orgresearchgate.net For analogues of (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid, these calculations have been crucial in elucidating structure-reactivity relationships. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these frontier orbitals are critical in determining the feasibility and outcome of a chemical reaction. wikipedia.orgimperial.ac.uk

In general, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the most significant contributor to the stabilization of the transition state. cureffi.org For compounds in the 4-oxo-2-butenoic acid family, the reactivity is influenced by substituents on the molecule. A study on (E)-4-aryl-4-oxo-2-butenoic acid arylamides demonstrated a statistically significant linear correlation between the second-order rate constants for the addition of a thiol nucleophile and the energies of the LUMO orbitals. researchgate.net This indicates that substituents that lower the LUMO energy of the butenoic acid system increase its electrophilicity and thus its reaction rate with nucleophiles.

Similarly, FMO calculations were used to rationalize the different reaction conditions required for the synthesis of various 4-oxo-2-butenoic acids. nih.gov The electronic nature of the substituent (aliphatic vs. aryl) on the ketone portion influences the energies of the frontier orbitals, dictating the optimal catalytic conditions for the aldol (B89426) condensation reaction. nih.gov For this compound, the electron-donating nature of the hexyloxy group would be expected to influence the HOMO and LUMO energy levels compared to its parent acid, fumaric acid.

Table 1: Reactivity Data for Selected (E)-4-aryl-4-oxo-2-butenoic acid arylamides with 2-mercaptoethanol researchgate.net This table illustrates the influence of substituents on reactivity, which is rationalized by FMO theory. A lower rate constant (k) suggests lower reactivity.

| Compound R¹ (on aroyl ring) | Compound R² (on arylamide ring) | Second-order rate constant (k) / dm³ mol⁻¹ s⁻¹ |

| H | H | 1.96 (±0.11) |

| 4-OCH₃ | H | 0.47 (±0.03) |

| 4-F | H | 2.97 (±0.31) |

| 4-Cl | H | 3.33 (±0.22) |

| 4-Br | H | 4.28 (±0.51) |

| 3,4-di-Cl | H | 6.12 (±0.78) |

| b-tetralinyl | H | 0.89 (±0.01) |

| b-tetralinyl | 3,5-di-OCH₃ | 0.98 (±0.03) |

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

MEP analysis has been shown to be a versatile indicator for substituent effects in various chemical reactions, correlating well with empirical parameters like Hammett constants. rsc.org Studies on sets of carboxylic acids, phenols, and anilines have demonstrated linear relationships between MEP values and experimental pKa values. nih.gov

For a molecule like this compound, an MEP analysis would reveal the most likely sites for chemical interactions. The oxygen atoms of the carboxyl and carbonyl groups would be expected to be regions of high negative potential (red), making them sites for electrophilic attack or hydrogen bonding. Conversely, the protons of the carboxylic acid and the carbons of the C=C double bond, particularly the carbon beta to the carbonyl group, would likely show positive potential (blue), indicating susceptibility to nucleophilic attack. This is consistent with the known reactivity of Michael acceptors. researchgate.net

Conformational Analysis and Stereochemical Considerations

Extensive computational studies have been performed on the parent dicarboxylic acids, fumaric acid and maleic acid. acs.orgnih.gov For fumaric acid, the trans-isomer of butenedioic acid, calculations at the MP2 and DFT levels of theory predicted the existence of multiple stable conformers. acs.orgresearchgate.net The most stable conformers generally feature a planar or near-planar arrangement of the heavy atoms to maximize conjugation, with differences arising from the rotation of the carboxylic acid groups (C-O bonds). researchgate.net The three most stable conformers were predicted to be within a narrow energy range of about 3 kJ mol⁻¹. researchgate.net

For this compound, the backbone is derived from fumaric acid, so similar conformational preferences for the butenoic acid moiety are expected. The stereochemistry is fixed as (2E) or trans about the carbon-carbon double bond. The additional conformational flexibility comes from the hexyloxy group (-O-(CH₂)₅CH₃). Rotations around the C-O and C-C single bonds of the hexyl chain will give rise to numerous conformers. The lowest energy conformer would likely adopt an extended, staggered arrangement of the hexyl chain to minimize steric hindrance, a common feature observed in ligand binding studies. nih.gov

Table 2: Calculated Relative Energies of Fumaric Acid Conformers researchgate.net According to MP2/cc-pVTZ predictions, these conformers should be present in detectable amounts at experimental temperatures.

| Conformer | Relative Energy (kJ mol⁻¹) |

| I (sp,sp,sp,sp) | 0.0 |

| II (ap,sp,sp,sp) | ~1.5 |

| III (ap,ap,sp,sp) | ~3.0 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of reactants, products, intermediates, and, crucially, transition states. The characterization of a transition state—an energy maximum along the reaction coordinate—is essential for calculating activation energies and understanding reaction kinetics. nih.gov

Studies on the isomerization of maleic acid to fumaric acid have used computational methods to map out the potential energy surface (PES) for the reaction. researchgate.net These studies investigated a non-adiabatic pathway involving singlet and triplet states to explain the rotation around the ethylenic double bond, which is normally energetically prohibitive. The calculations helped to characterize the structures of minima and saddle points (transition states) on the PES, yielding an activation enthalpy that aligns with experimental results. researchgate.net

Another relevant area is the modeling of fumarate (B1241708) addition reactions, which are important in biochemical pathways. rsc.org High-level ab initio calculations have been used to evaluate the energetics and kinetics of the addition of hydrocarbon radicals to fumarate, a process facilitated by enzymes. rsc.org These models consider the formation of pre-reaction and product complexes to accurately describe the system. rsc.org

For this compound, similar computational approaches could be employed to model its reactions. For instance, the Michael addition of a nucleophile to the activated double bond is a key reaction type. Reaction pathway modeling could characterize the transition state for this addition, providing insights into the reaction's regioselectivity and stereoselectivity. The model would help determine the activation energy barrier and how it is influenced by the solvent and the nature of the nucleophile.

Applications in Advanced Materials Science and Engineering Research

Polymer Chemistry and Cross-linking Formulations

In the realm of polymer chemistry, (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is a promising monomer for the synthesis of functional polymers. The presence of the electron-poor double bond in the fumarate (B1241708) backbone allows it to participate in polymerization reactions. Notably, its structure is analogous to the repeating unit in poly(propylene fumarate) (PPF), a well-studied biodegradable polyester (B1180765). sigmaaldrich.com PPF is synthesized from diethyl fumarate and propylene (B89431) glycol and is known for its use in creating cross-linked networks. sigmaaldrich.com The unsaturated fumarate groups within the polymer chain are crucial for this cross-linking, which can be initiated by various methods, including free radical polymerization. sigmaaldrich.com

The incorporation of this compound as a comonomer or a cross-linking agent could introduce specific properties to the resulting polymer. The hexyl ester group can impart hydrophobicity and flexibility to the polymer backbone, potentially influencing its mechanical properties and solubility. The carboxylic acid group, on the other hand, offers a site for further chemical modification or for promoting adhesion to substrates.

Table 1: Potential Polymerization Characteristics of this compound

| Feature | Potential Role in Polymerization | Expected Impact on Polymer Properties |

| (2E)-Butenoate Structure | Monomer in addition and condensation polymerizations | Forms the polymer backbone |

| Carbon-Carbon Double Bond | Site for free-radical cross-linking | Enables the formation of thermoset materials and hydrogels |

| Hexyloxy Group | Internal plasticizer, hydrophobic modifier | Increased flexibility, lower glass transition temperature, altered solubility |

| Carboxylic Acid Group | Functional group for post-polymerization modification | Site for grafting other molecules, potential for pH-responsive behavior |

Development of Biodegradable Polymeric Systems

The development of biodegradable polymers is a critical area of research aimed at addressing environmental concerns and for creating advanced biomedical materials. Polyesters are a prominent class of biodegradable polymers due to the hydrolytic instability of their ester linkages. researchgate.net Poly(propylene fumarate), for instance, degrades into fumaric acid and propylene glycol, both of which are biocompatible. sigmaaldrich.com

Given that this compound is a fumarate derivative, polymers synthesized from this monomer are expected to exhibit biodegradability. The rate of degradation could potentially be tailored by copolymerizing it with other monomers. The presence of the hexyl group might influence the degradation kinetics by affecting water diffusion into the polymer matrix.

Furthermore, the field of biodegradable polymers extends to naturally occurring polyesters like polyhydroxyalkanoates (PHAs), which are produced by microorganisms. mdpi.comcornell.edu While not a direct component of PHAs, the study of synthetic biodegradable polyesters like those potentially derived from this compound contributes to the broader understanding of structure-property relationships in biodegradable materials.

Surface-Active Properties and Interface Phenomena

A surfactant is a compound that lowers the surface tension between two liquids or between a liquid and a solid. wikipedia.org Surfactants typically have an amphiphilic structure, containing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This compound possesses such a structure: the carboxylic acid group is hydrophilic, while the hexyl ester portion is hydrophobic.

This amphiphilic nature suggests that it could function as a surfactant or an emulsifier. Research on similar compounds, such as half-esters of maleic anhydride (B1165640), has demonstrated their ability to act as surfactants in emulsion polymerization. researchgate.net The specific chain length of the alkyl group is known to influence the solution properties of such surfactants. researchgate.netscispace.com Therefore, the hexyl group in this compound would be expected to confer specific surface-active properties.

Table 2: Predicted Surface-Active Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Amphiphilicity | Yes | Possesses a hydrophilic carboxylic acid head and a hydrophobic hexyl tail. |

| Surface Tension Reduction | Likely | Amphiphilic structure will orient at interfaces to lower surface energy. |

| Micelle Formation | Possible in aqueous solutions | Above a critical concentration, molecules may aggregate to form micelles. |

| Emulsifying Agent | Potential | Capable of stabilizing oil-in-water or water-in-oil emulsions. |

Composite Material Development and Performance Enhancement

Composite materials are engineered materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. A key aspect of composite design is ensuring good adhesion between the different phases, which is often achieved through the use of coupling agents. youtube.com

Coupling agents act as a bridge at the interface between the reinforcement (e.g., glass fibers, mineral fillers) and the polymer matrix. researchgate.net While silane (B1218182) coupling agents are common, other molecules can also perform this function. nih.govnih.govsemanticscholar.org For instance, polypropylene (B1209903) grafted with maleic anhydride has been used as a coupling agent in glass fiber reinforced polypropylene composites. youtube.com The anhydride groups are reactive towards hydroxyl groups on the glass surface, while the polypropylene chains are compatible with the matrix.

By analogy, this compound has the potential to act as a coupling agent. The carboxylic acid group could form bonds (e.g., ester or hydrogen bonds) with the surface of fillers, while the polymerizable double bond and the hexyl group could interact with or become incorporated into the polymer matrix. This would improve the interfacial adhesion and, consequently, the mechanical properties of the composite material.

Biological Activities and Bio Interactions of 2e 4 Hexyloxy 4 Oxo 2 Butenoic Acid Derivatives in Non Human Systems

In Vitro Studies on Cellular Models (Excluding Human Clinical Data)

The reactivity of the electrophilic α,β-unsaturated carbonyl system in fumaric acid derivatives is central to their cellular effects, which have been investigated in various non-human and model cell systems.

Derivatives of 4-oxo-2-butenoic acid have demonstrated significant antiproliferative effects. In a study involving (E)-4-aryl-4-oxo-2-butenoic acid amides, which share the core butenoic acid structure, notable in vivo efficacy was observed. One of the tested compounds exhibited an oral LD50 in mice of 45 mg/kg, indicating potent biological activity in a non-human mammalian system. nih.gov Although many in vitro studies utilize human cell lines as models, they provide foundational data on the antiproliferative potential of this class of compounds. For instance, various (E)-4-aryl-4-oxo-2-butenoic acid amides showed antiproliferative activity in the one-digit micromolar to submicromolar range against several human tumor cell lines. nih.gov

Interactive Table 1: Antiproliferative Activity of Selected Fumaric Acid Derivatives Click on the headers to sort the data.

| Compound/Derivative Class | Model System | Endpoint | Result | Citation |

| (E)-4-aryl-4-oxo-2-butenoic acid amide (Compound 23) | Mice | Acute Toxicity | Oral LD50 = 45 mg/kg | nih.gov |

| (E)-4-aryl-4-oxo-2-butenoic acid amides | Human Cancer Cell Lines (in vitro) | Antiproliferative Activity | IC50 in µM to sub-µM range | nih.gov |

Fumaric acid and its derivatives have been shown to possess broad-spectrum antimicrobial and antifungal properties. The acidic nature and chemical structure contribute to their inhibitory effects against various pathogenic microorganisms.

Pure fumaric acid has demonstrated potent inhibitory action against both bacterial and fungal strains. medicinescience.orgbohrium.comresearchgate.net Studies have reported its effectiveness against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, and the Gram-positive bacterium Staphylococcus aureus. medicinescience.orgbohrium.comresearchgate.net Its antifungal activity has been confirmed against multiple Candida species, including C. tropicalis, C. krusei, C. albicans, C. glabrata, and C. parapsilosis. medicinescience.orgbohrium.comresearchgate.net

Derivatives of butenoic acid also show significant antimicrobial action. For example, 4-phenyl-3-butenoic acid, isolated from Streptomyces koyangensis, effectively inhibits plant pathogenic fungi like Colletotrichum orbiculare and Magnaporthe grisea, as well as the bacterium Pectobacterium carotovorum. nih.gov Furthermore, fumarate (B1241708) has been shown to be highly effective against Listeria monocytogenes under acidic conditions and can help eliminate it in biofilms. nih.gov

Interactive Table 2: Antimicrobial and Antifungal Activity of Fumaric Acid and Related Derivatives Click on the headers to sort the data.

| Compound | Microbial Strain | Activity Type | MIC / Finding | Citation |

| Fumaric Acid | Staphylococcus aureus | Antibacterial | 75 µg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Klebsiella pneumoniae | Antibacterial | 150 µg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Escherichia coli | Antibacterial | 150 µg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Pseudomonas aeruginosa | Antibacterial | 150 µg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Candida parapsilosis | Antifungal | 1.172 mg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Candida albicans | Antifungal | 4.687 mg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Candida glabrata | Antifungal | 4.687 mg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Candida tropicalis | Antifungal | 9.375 mg/mL | medicinescience.orgbohrium.comresearchgate.net |

| Fumaric Acid | Candida krusei | Antifungal | 37.5 mg/mL | medicinescience.orgbohrium.comresearchgate.net |

| 4-Phenyl-3-butenoic acid | Magnaporthe grisea | Antifungal | Effective at >10 µg/mL | nih.gov |

| Fumarate | Listeria monocytogenes | Antibacterial | Highly antimicrobial under acidic conditions | nih.gov |

Enzymatic Interaction Studies and Mechanistic Insights (Non-Human Enzymes)

The electrophilic nature of the double bond in (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid and its derivatives allows them to interact with nucleophilic residues (like cysteine) in enzymes, leading to modulation of their activity.

Tubulin Assembly: Derivatives of 4-oxo-2-butenoic acid have been identified as inhibitors of tubulin polymerization. A study on (E)-4-aryl-4-oxo-2-butenoic acid amides found that several of these compounds inhibited tubulin assembly, with the unsubstituted parent compound being the most potent, showing an IC50 of 2.9 µM. nih.gov This inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Topoisomerases: While direct inhibition by this compound is not documented, structurally related compounds show activity against topoisomerases. Lipid-derived electrophiles, which share reactive carbonyl features, can trap topoisomerase II alpha (TOP2A), leading to DNA double-strand breaks. nih.gov Additionally, certain butenoic acid derivatives, such as 4-phenyl-3-butenoic acid, have been identified as inhibitors of histone deacetylases (HDACs), enzymes critical for chromatin structure and gene expression. nih.gov

Phospholipase A2 and Phosphatases: There is limited direct evidence of this compound or its close monoester analogues acting as specific inhibitors of phospholipase A2 or phosphatases in non-human systems. However, the general reactivity of α,β-unsaturated carbonyl compounds suggests potential for interaction with these enzyme classes.

Activation of Antioxidant Enzymes: In contrast to inhibition, fumaric acid esters have been shown to activate key antioxidant enzymes in animal models. In spontaneously hypertensive rats, treatment with a mixture of FAEs led to significantly increased activity of superoxide (B77818) dismutase (SOD) in the liver and renal cortex, as well as greater activity of glutathione (B108866) peroxidase (GSH-Px) and glutathione transferase (GST) in liver and heart tissue. nih.gov

Other Enzymes: In the bacterium Escherichia coli, fumarate can allosterically activate the NAD-dependent malic enzyme (MaeA). researchgate.net

Structure-activity relationship (SAR) studies provide insight into how chemical structure influences biological activity. For derivatives of 4-oxo-2-butenoic acid, specific structural features have been correlated with their enzyme-modulating effects.

In the case of (E)-4-aryl-4-oxo-2-butenoic acid amides, antiproliferative activity was found to be highest in derivatives that possess alkyl substituents on the aroyl part of the molecule. nih.gov This suggests that modifications at this position are critical for enhancing cytotoxic potential.

More broadly, in studies of other enzyme inhibitors, the importance of the alkyl chain has been noted. For instance, in a series of pantothenamide-type inhibitors targeting pantothenate kinase (an enzyme found in bacteria, fungi, and mammals), analogues with alkyl substituents demonstrated significantly higher inhibition rates against enzymes from S. aureus and a murine isoform. nih.gov This highlights a general principle where the length and nature of an alkyl ester, such as the hexyloxy group in this compound, can be a key determinant of enzyme interaction and inhibition potency.

Receptor Binding and Ligand-Target Interactions in Model Systems (Excluding Human Data)

Beyond direct enzyme modulation, fumaric acid derivatives interact with specific cell surface receptors. A primary target identified for monomethyl fumarate (the active metabolite of many FAEs) is the G-protein-coupled receptor (GPCR) known as hydroxycarboxylic acid receptor 2 (HCA2, also designated GPR109A). nih.govscispace.com

This interaction has been extensively studied in mouse models. The therapeutic effect of dimethyl fumarate (DMF) in experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, was shown to be dependent on the presence of HCA2. scispace.comjci.org In HCA2-deficient mice, the protective effects of DMF, including the reduction of neurological symptoms and immune cell infiltration into the spinal cord, were absent. scispace.com The mechanism appears to involve HCA2 activation on neutrophils, which interferes with their adhesion to endothelial cells and subsequent chemotaxis. scispace.com The activation of HCA2 by these ligands is also responsible for the cutaneous flushing reaction observed as a side effect in various species. nih.gov

In primary human brain microvascular endothelial cells (HBMECs), which serve as an in vitro model for the blood-brain barrier, monomethyl fumarate binding to HCA2 is thought to trigger a signaling cascade that results in the downregulation of vascular cell adhesion molecule 1 (VCAM-1). nih.gov This provides a molecular basis for how these compounds may reduce immune cell migration in non-human inflammatory models.

Advanced Characterization Techniques for Research on 2e 4 Hexyloxy 4 Oxo 2 Butenoic Acid

High-Resolution Spectroscopic Methods (Beyond Basic Identification)

High-resolution spectroscopy allows researchers to probe the molecule's specific quantum mechanical properties, revealing nuanced details about its structure and bonding that are not apparent from basic analytical data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid. High-field NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Detailed Research Findings: The defining structural feature of this molecule is the trans configuration of the protons on the carbon-carbon double bond, a characteristic of its fumaric acid backbone. This is unequivocally confirmed in ¹H NMR by the large coupling constant observed between these two vinyl protons, typically in the range of 12-18 Hz. iastate.edulibretexts.org In contrast, the cis isomer (derived from maleic acid) would show a smaller coupling constant of 6-12 Hz. iastate.edu

The ¹H NMR spectrum would also clearly resolve the signals corresponding to the hexyloxy group. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂ -) are expected to appear as a triplet, shifted downfield due to the oxygen's electron-withdrawing effect. The remaining methylene groups of the hexyl chain would produce a complex multiplet, while the terminal methyl group would appear as a triplet. The acidic proton of the carboxyl group typically appears as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. Distinct signals are expected for the ester carbonyl carbon and the carboxylic acid carbonyl carbon. The two sp² hybridized carbons of the alkene bond and the six individual carbons of the hexyl chain would also be resolved. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign each proton signal to its corresponding carbon atom, confirming the atom connectivity throughout the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOH | ~10-12 | s (broad) | ~168-172 |

| -CH=CH-COOH | ~6.9-7.1 | d, J ≈ 15-16 | ~135-140 |

| -COO-CH=CH- | ~6.8-7.0 | d, J ≈ 15-16 | ~130-134 |

| -O-CH₂-(CH₂)₄CH₃ | ~4.2 | t, J ≈ 6-7 | ~65-67 |

| -O-CH₂-CH₂-(CH₂)₃CH₃ | ~1.7 | quintet, J ≈ 7 | ~28-30 |

| -(CH₂)₂-CH₂-CH₂-CH₂CH₃ | ~1.3-1.4 | m | ~25-26, ~31-32 |

| -CH₂-CH₃ | ~0.9 | t, J ≈ 7 | ~14 |

| Ester C=O | N/A | N/A | ~165-167 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability.

Detailed Research Findings: The IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Within the carbonyl region, two distinct C=O stretching absorptions are anticipated: one for the ester group (typically around 1720-1740 cm⁻¹) and another for the carboxylic acid group (around 1680-1710 cm⁻¹). The C=C double bond of the fumarate (B1241708) backbone gives rise to a stretch around 1640-1650 cm⁻¹. researchgate.net The C-O stretching vibrations for the ester and carboxylic acid functionalities would appear in the 1100-1300 cm⁻¹ region. spectrabase.com

Raman spectroscopy is particularly useful for observing the C=C double bond stretch, which often produces a strong signal due to its high polarizability, complementing the sometimes weak C=C signal in the IR spectrum.

Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850-2960 | C-H stretch | Alkyl (Hexyl) |

| 1720-1740 | C=O stretch | Ester |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1640-1650 | C=C stretch | Alkene |

| 1200-1300 | C-O stretch | Ester & Carboxylic Acid |

| 980 | =C-H bend (out-of-plane) | trans-Alkene |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the exact elemental formula.

Detailed Research Findings: In the mass spectrum of this compound (molar mass: 200.24 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 200. The fragmentation pattern provides structural information. Common fragmentation pathways for such a molecule include the loss of the alkoxy group or cleavage within the alkyl chain.

Key expected fragment ions include:

Loss of the hexyloxy radical: [M - •OC₆H₁₃]⁺ at m/z 115, corresponding to the butenoyl cation.

Loss of the hexyl group: Cleavage of the hexyl chain as a hexene molecule via McLafferty rearrangement is possible, particularly in longer-chain esters and acids. docbrown.infoyoutube.com

Fragments from the butenoic acid moiety: Loss of a hydroxyl radical ([M - •OH]⁺ at m/z 183) or a carboxyl group ([M - •COOH]⁺ at m/z 155) are characteristic fragmentations for carboxylic acids. libretexts.org

Cleavage of the hexyl chain: A series of peaks separated by 14 mass units (CH₂) can indicate the fragmentation of the alkyl chain.

Electrospray ionization (ESI), a soft ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 201 or adducts with solvent ions (e.g., [M+Na]⁺).

Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

|---|---|

| 201 | [M+H]⁺ (Protonated Molecule, ESI) |

| 200 | [M]⁺ (Molecular Ion, EI) |

| 183 | [M - OH]⁺ |

| 155 | [M - COOH]⁺ |

| 115 | [M - OC₆H₁₃]⁺ |

| 99 | [C₄H₃O₃]⁺ (from cleavage of ester) |

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatography is essential for separating this compound from reactants, byproducts, and impurities. It is the primary method for assessing purity and for tracking the progress of a chemical reaction in real-time.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile or thermally sensitive compounds like this compound. creative-proteomics.com

Detailed Research Findings: The standard method for analyzing this compound is reversed-phase HPLC (RP-HPLC). ajptr.com This technique separates compounds based on their polarity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. ajptr.comresearchgate.net A typical mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.comresearchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the conjugated system absorbs strongly, typically around 210 nm. ajptr.comacs.org

Applications:

Purity Assessment: HPLC can effectively separate the target compound from potential impurities such as unreacted fumaric acid, the corresponding dihexyl fumarate, and the cis-isomer (monohexyl maleate).

Reaction Monitoring: During the synthesis of this compound from fumaric acid and hexanol, HPLC can be used to monitor the reaction's progress. By taking aliquots from the reaction mixture over time, one can track the decrease in the peak area of the starting materials and the concurrent increase in the peak area of the desired product. acs.orgresearchgate.net

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) ajptr.comacs.org |

| Mobile Phase | Gradient of Acetonitrile and Acidified Water (e.g., 0.1% H₃PO₄ or HCOOH) sielc.comresearchgate.net |

| Flow Rate | ~1.0 mL/min acs.org |

| Detection | UV at ~210 nm ajptr.com |

| Column Temperature | 25-40 °C ajptr.comresearchgate.net |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. Direct analysis of free carboxylic acids by GC is often problematic.

Detailed Research Findings: Direct injection of this compound into a GC system is challenging. The compound's high polarity, due to the free carboxylic acid group, and relatively low volatility can lead to poor chromatographic performance, including broad, tailing peaks and poor reproducibility. colostate.edulmaleidykla.lt The active hydrogen of the carboxyl group can also lead to adsorption onto the column or inlet, and the compound may be thermally unstable at the high temperatures required for volatilization. colostate.edulibretexts.org

To overcome these issues, derivatization is necessary to convert the polar carboxylic acid into a more volatile and thermally stable derivative. creative-proteomics.comsigmaaldrich.com This process replaces the active hydrogen with a nonpolar group.

Common Derivatization Methods:

Alkylation: The carboxylic acid is converted into an ester, most commonly a methyl ester, by reacting it with an alkylating agent. colostate.edugcms.cz

Silylation: The active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). libretexts.orgsigmaaldrich.com

Once derivatized, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. creative-proteomics.com

Derivatization Reactions for GC Analysis

| Method | Reagent Example | Product |

|---|---|---|

| Alkylation (Esterification) | Diazomethane or BF₃/Methanol (B129727) | This compound, methyl ester |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | This compound, trimethylsilyl ester |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While a specific crystal structure for this compound is not publicly available, research on related fumaric acid esters offers significant insights into its likely solid-state structure. A study on fumaric acid (FA), monomethyl fumarate (MMF), dimethyl fumarate (DMF), monoethyl fumarate (MEF), and diethyl fumarate (DEF) revealed consistent structural motifs. acs.org It was found that the molecular packing in these compounds results in layered solids. acs.org These layers are composed of one-dimensional chains linked by C–H···O interactions. acs.org

The lattice energy, a measure of the cohesion of the crystal, has been shown to correlate with the number of O–H···O hydrogen bonds. acs.org In the series of fumaric acid and its methyl and ethyl esters, the enthalpy of sublimation follows the trend: FA > MMF ∼ MEF > DMF ∼ DEF. acs.org This suggests that the presence and number of carboxylic acid groups available for hydrogen bonding are primary determinants of the crystal's stability. acs.org

Table 1: Crystallographic Data for Related Fumarate Compounds

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Fumaric Acid (FA) | Monoclinic | P2₁/c | O–H···O hydrogen bonds, C–H···O interactions | acs.org |

| Monomethyl Fumarate (MMF) | Monoclinic | P2₁/c | O–H···O hydrogen bonds, C–H···O interactions | acs.org |

| Dimethyl Fumarate (DMF) | Monoclinic | P2₁/n | C–H···O interactions | nih.gov |

This table presents data from analogous compounds to infer the likely structural characteristics of this compound.

Surface Characterization Techniques for Material Applications

The application of this compound in materials science, particularly in coatings and thin films, necessitates a thorough understanding of its surface properties. Techniques such as contact angle measurements, Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) are vital for this purpose.

Contact Angle Measurements

Contact angle measurements provide information about the wettability of a surface, which is directly related to its surface energy. For a molecule like this compound, which has a polar carboxylic acid head and a nonpolar hexyl tail, the orientation of the molecules on a surface will significantly affect the contact angle.

Studies on long-chain fatty acids have shown that they can form self-assembled monolayers (SAMs) on various substrates. researchgate.net The hydrophobic character of such surfaces is amplified when the alkyl chains are well-ordered and expose their nonpolar tails to the outer surface. researchgate.net The contact angle is influenced by the chain length of the fatty acid and the packing density of the monolayer. umich.edu For instance, research on saturated fatty acids has shown that as the concentration of the fatty acid in a solution increases, the surface tension and contact angle of the resulting film tend to decrease. scientific.net It has also been observed that as the carbon chain length increases, the surface becomes more non-polar, leading to decreased interaction with water.

Table 2: Contact Angle Data for Surfaces Modified with Long-Chain Carboxylic Acids

| Substrate | Modifying Agent | Contact Angle (°) | Observations | Reference |

|---|---|---|---|---|

| Aluminum | Oleic Acid | > 115 | Formation of a hydrophobic surface. | researchgate.net |

| Aluminum | Linoleic Acid | > 115 | Similar hydrophobicity to oleic acid. | researchgate.net |

| Aluminum | Methyl Oleate | ~ 96 | Lower contact angle compared to free fatty acids. | researchgate.net |

| Aluminum Alloy | Oleic Acid | Not specified | Formation of a thin layer. | mdpi.com |

This table provides examples of how long-chain carboxylic acids can modify surface properties, which is analogous to the expected behavior of this compound.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. acs.org It can be used to visualize the morphology of thin films and self-assembled monolayers of this compound. AFM can reveal details about the ordering, packing, and domain formation within the monolayer.

Research on carboxylic acid-terminated SAMs on gold substrates has demonstrated the utility of AFM in probing surface forces and electrostatic potentials as a function of pH. acs.org The interaction between the AFM tip and the carboxylic acid-terminated surface is strongly dependent on the pH of the surrounding solution, which affects the protonation state of the carboxyl groups. acs.org For this compound, AFM could be used to study the formation of its monolayers on different substrates and to investigate how factors like solvent, temperature, and substrate chemistry influence the final surface morphology.

Scanning Electron Microscopy (SEM)

SEM is another powerful imaging technique that uses a focused beam of electrons to generate images of a sample's surface. nih.gov It provides information about surface topography and composition with a lower resolution than AFM but over a much larger area. SEM would be particularly useful for examining the crystal morphology of this compound.

Studies on calcium oxalate (B1200264) monohydrate crystals grown in the presence of inhibitors have utilized SEM to observe changes in crystal morphology. researchgate.net Similarly, SEM could be employed to study the bulk crystalline form of this compound, revealing information about crystal size, shape, and the presence of any defects. When used in conjunction with energy-dispersive X-ray spectroscopy (EDS), SEM can also provide elemental analysis of the sample surface. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. For example, (E)-4-aryl-4-oxo-2-butenoic acid derivatives (e.g., compounds 12–14 in ) were prepared by reacting the parent acid with amines under reflux in toluene, yielding 45–63% with >99.5% purity . Adjusting solvent polarity (e.g., THF vs. toluene) and temperature (80–110°C) can optimize selectivity. Purity is validated via HPLC (retention time: 10–12 min) and HR-MS .

Q. How can researchers characterize the stereochemical integrity of the E-configuration in this compound?

- Methodological Answer : The E-configuration is confirmed by 1H NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) and 13C NMR shifts (δ 165–170 ppm for α,β-unsaturated carbonyl groups) . IR spectroscopy can also detect conjugated C=O stretching at ~1700 cm⁻¹. For ambiguous cases, NOESY or X-ray crystallography may resolve stereochemistry .

Q. What analytical techniques are critical for quantifying impurities in this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and C18 columns to separate impurities. LC-MS (ESI+) identifies byproducts, such as unreacted hexanol or over-oxidized derivatives. Residual solvents (e.g., toluene) are quantified via GC-MS .

Advanced Research Questions

Q. How does the hexyloxy substituent influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The hexyloxy group increases lipophilicity (logP ≈ 2.5–3.0), enhancing membrane permeability in biological assays. Its electron-donating nature stabilizes the α,β-unsaturated carbonyl system, reducing electrophilicity compared to methoxy analogs (e.g., (2E)-4-methoxy-4-oxo-2-butenoic acid in ). Computational studies (DFT) predict nucleophilic attack at the β-carbon .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions. Standardize protocols:

- Use MTT assays with consistent cell lines (e.g., HeLa, MCF-7) and incubation times (48–72 hrs).

- Control solvent effects (DMSO ≤0.1% v/v) .

- Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon. MD simulations (AMBER) model solvent effects on reaction kinetics .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (PEL: <1 mg/m³).

- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers .

Key Research Gaps

- Stereoselective Synthesis : Develop catalytic asymmetric methods to access enantiopure derivatives.

- In Vivo Pharmacokinetics : Evaluate bioavailability and metabolite profiling using LC-MS/MS in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.